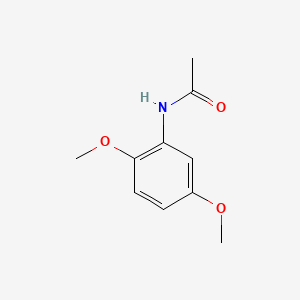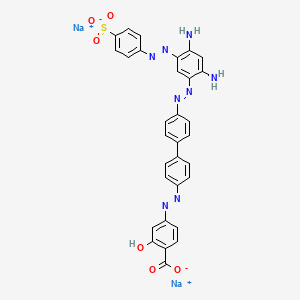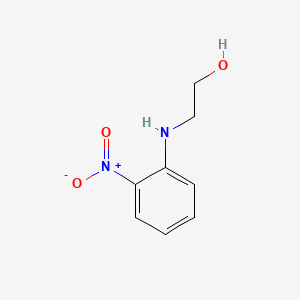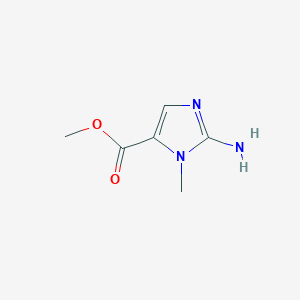
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Overview
Description
“Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate” is a chemical compound with the molecular formula C5H7N3O2 . It has an average mass of 141.128 Da and a monoisotopic mass of 141.053833 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl group attached to an imidazole ring, which also carries an amino group and a carboxylate group . The exact 3D structure can be found in chemical databases .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 364.8±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a polar surface area of 81 Å2 and a molar volume of 101.2±3.0 cm3 .Scientific Research Applications
Synthetic Chemistry Applications
Imidazole derivatives are pivotal in synthetic chemistry for constructing complex molecules. The study by Darapaneni Chandra Mohan, Sadu Nageswara Rao, and S. Adimurthy on aqueous syntheses of methylimidazo[1,2-a]pyridines highlights a "water-mediated" hydroamination and silver-catalyzed aminooxygenation, demonstrating the versatility of imidazole compounds in organic synthesis without the need for deliberate catalyst addition (Darapaneni Chandra Mohan et al., 2013). Such methodologies could potentially be adapted for the synthesis and functionalization of "Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate" and related compounds.
Medicinal Chemistry and Drug Design
Imidazole rings are common in medicinal chemistry due to their bioactive properties. For instance, S. Munk et al. reported on the synthesis and evaluation of 2-(arylamino)imidazoles as α2-adrenergic agonists, showcasing the therapeutic potential of imidazole derivatives in drug design (S. Munk et al., 1997). This research suggests that "this compound" could serve as a scaffold for developing new pharmacologically active molecules.
Materials Science and Corrosion Inhibition
Imidazole derivatives also find applications in materials science, particularly as corrosion inhibitors. J. Cruz et al. examined the efficacy of imidazole-based compounds in inhibiting carbon steel corrosion in acid media. The study suggests that imidazoline derivatives, which share structural similarities with "this compound," can serve as efficient corrosion inhibitors, indicating potential applications in materials protection and preservation (J. Cruz et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a derivative of the indole nucleus, which has been found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, making it a valuable tool for developing new useful derivatives .
Mode of Action
It is known that indole derivatives, to which this compound belongs, show various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the compound is a solid substance that is soluble in most organic solvents .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid synthesis and degradation. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form complexes with metal ions, which are essential cofactors for many enzymatic reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their structure and function. This binding can lead to changes in gene expression, either by promoting or inhibiting the transcription of certain genes. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit enzymes involved in DNA replication, thereby affecting cell division .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. In vitro studies have shown that this compound is relatively stable under controlled conditions, but its stability can be compromised by factors such as temperature and pH. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, nucleotide synthesis, and energy production. This compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism. For example, it has been shown to modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, which is essential for energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit specific cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be found in the mitochondria, where it can affect energy production and metabolic activity .
properties
IUPAC Name |
methyl 2-amino-3-methylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTFPPSFIJQSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316399 | |
| Record name | Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40361-77-1 | |
| Record name | 40361-77-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




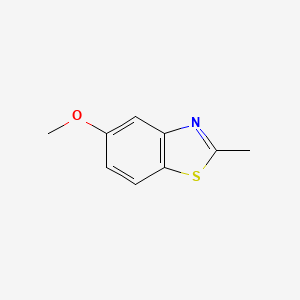
![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)




